molecular formula C7H15NO B1527060 (3-Aminocyclohexyl)methanol CAS No. 925921-14-8

(3-Aminocyclohexyl)methanol

Cat. No.: B1527060
CAS No.: 925921-14-8
M. Wt: 129.2 g/mol
InChI Key: DFMNUVOZLQPWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Aminocyclohexyl)methanol” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . The hydrogenation of m- and p-nitrocinnamic acids on a skeletal Ni catalyst resulted in the predominant formation of the β (cis-3-aminocyclohexyl)propionic and β- (trans-4-aminocyclohexyl)propionic acids .


Molecular Structure Analysis

The molecular structure of “this compound” includes two hydrogen bond acceptors, three hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 37.5±0.3 cm³ and a polarizability of 14.8±0.5 10^-24 cm³ .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm³, a boiling point of 218.8±13.0 °C at 760 mmHg, and a flash point of 86.1±19.8 °C . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 52.9±6.0 kJ/mol .

Scientific Research Applications

Methanol in Lipid Dynamics

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Its increasing concentration leads to enhanced mixing of isotopically distinct lipid vesicles, accelerating transfer and flip-flop kinetics. This has implications for studying bilayer composition and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalyst for Huisgen Cycloadditions

A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been synthesized and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is noteworthy for its low loadings, room temperature operation, and compatibility with free amino groups, making it highly effective for CuAAC (Ozcubukcu et al., 2009).

N-Methylation of Amines

Methanol serves as both a C1 synthon and H2 source in the selective N-methylation of amines, using RuCl3.xH2O as a catalyst. This method is cost-effective, efficient, and has broad applicability, including the synthesis of pharmaceutical agents (Sarki et al., 2021).

[2 + 2] Photocycloaddition Catalysis

A study demonstrated enantioselective [2 + 2] photocycloaddition of N,O-acetals and olefins catalyzed by a chiral phosphoric acid with attached thioxanthone moieties. This photocycloaddition, aided by visible light irradiation, emphasizes the potential for chiral acid catalysts in enantioselective synthesis (Pecho et al., 2021).

Sustainable Monomethylation of Anilines

Using methanol as a methylation agent, selective N-monomethylation of anilines has been achieved with N-heterocyclic carbene iridium coordination assemblies. This sustainable and efficient approach has broad substrate scope and is particularly relevant for pharmaceutical applications (Chen et al., 2017).

Direct N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed, featuring low catalyst loading, broad substrate scope, and excellent selectivities. This reaction is environmentally friendly and synthetically attractive (Li et al., 2012).

Hydrogen Donor in Ruthenium and Rhodium-Catalyzed Reactions

Methanol acts as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium. Methanol's oxidation to methyl formate during these reactions highlights its role in organic synthesis (Smith & Maitlis, 1985).

Analysis of Methanol in Fermentation

A hybrid electrophoresis device with electrochemical preprocessing and conductivity detection has been used to analyze methanol in the presence of ethanol during fermentation. This approach provides an alternative to traditional chromatographic methods (Santos et al., 2017).

Rare Earth Elements in Methanol Synthesis Catalysis

The use of rare earth elements in methanol synthesis catalysts, typically composed of Cu, Zn, and Al, has shown improved catalytic performance. The unique properties of rare earth elements enhance activity and selectivity in catalysis (Richard & Fan, 2018).

Photolysis of H2O2 in Methanol

The photolysis of H2O2 in aqueous solutions with methanol produces *OH radicals, used for UV actinometry in photoreactors. The system's reliability and cost-effectiveness make it suitable for various applications (Goldstein et al., 2007).

Low-Pressure Hydrogenation of CO2 to CH3OH

Research has focused on converting CO2 and renewable H2 to methanol, using low-pressure methanol synthesis catalysts. This approach is crucial for climate change prevention and sustainable economic development (Richard & Fan, 2017).

Safety and Hazards

Safety data for “(3-Aminocyclohexyl)methanol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

(3-Aminocyclohexyl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and amino acid oxidase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, influencing their structural conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of specific genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of alcohol dehydrogenase by competing with its natural substrate for the enzyme’s active site. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as this compound can act as a modulator of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These effects include prolonged activation or inhibition of enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can be attributed to the compound’s interaction with critical biomolecules and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and amino acid oxidase, influencing the metabolic flux and levels of metabolites. The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound can accumulate in the cytoplasm and interact with cytoplasmic enzymes, affecting their activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it interacts with mitochondrial enzymes and influences energy production. Additionally, its presence in the nucleus can affect gene expression by modulating the activity of transcription factors .

Properties

IUPAC Name

(3-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925921-14-8
Record name (3-aminocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH (107 mg, 2.8 mmol) was added portionwise to a solution of ethyl 3-aminocyclohexanecarboxylate (320 mg, 1.87 mmol) in THF (5 mL) at 0° C. and continued stirring at 25-30° C. for 15 h. The reaction mixture was quenched with aqueous saturated sodium sulphate solution, filtered the solid precipitate, washed the solid with THF; the filtrate collected was concentrated under reduced pressure to afford 200 mg of the title compound.
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminocyclohexyl)methanol
Reactant of Route 2
(3-Aminocyclohexyl)methanol
Reactant of Route 3
(3-Aminocyclohexyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Aminocyclohexyl)methanol
Reactant of Route 5
(3-Aminocyclohexyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Aminocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.